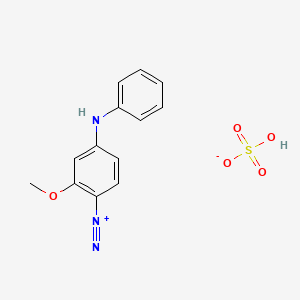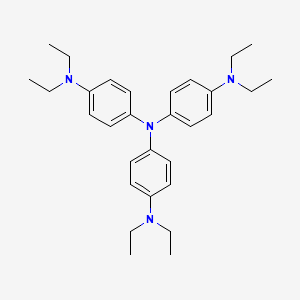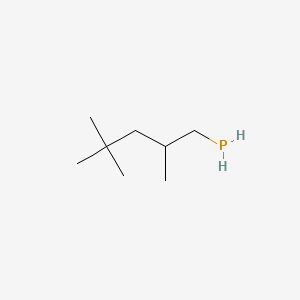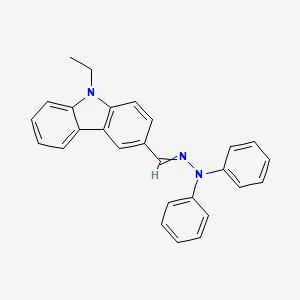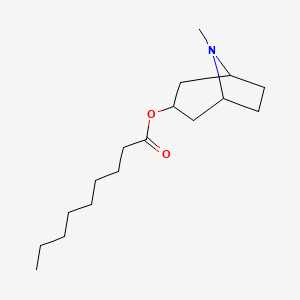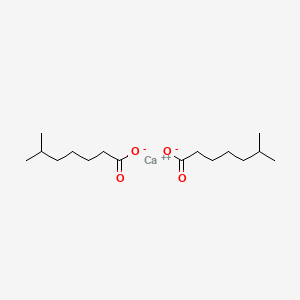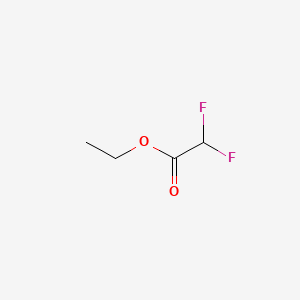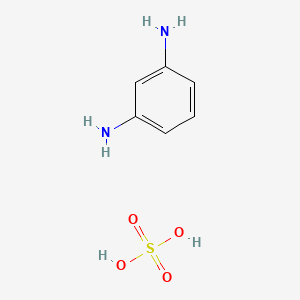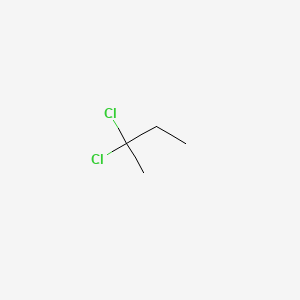
2,2-Dichlorobutane
Übersicht
Beschreibung
2,2-Dichlorobutane is an organic compound with the molecular formula C4H8Cl2. It is a halogenated hydrocarbon, specifically a dichlorinated derivative of butane. This compound is characterized by the presence of two chlorine atoms attached to the second carbon atom in the butane chain. It is a colorless liquid at room temperature and has a distinct chemical structure that makes it useful in various chemical processes and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,2-Dichlorobutane can be synthesized through several methods:
Addition of Hydrogen Chloride to Butyne-2: This method involves the non-catalytic addition of hydrogen chloride gas to butyne-2 under elevated pressure and controlled temperature conditions. The reaction is carried out in an autoclave, where butyne-2 is introduced, and an excess of hydrogen chloride gas is forced into the autoclave.
Reaction of Methylethylketone with Phosphorus Pentachloride: This method involves the reaction of methylethylketone with phosphorus pentachloride to produce this compound.
Industrial Production Methods:
Analyse Chemischer Reaktionen
2,2-Dichlorobutane undergoes various chemical reactions, including:
Substitution Reactions: In the presence of nucleophiles, this compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, the major products can include alcohols, ethers, or other substituted hydrocarbons.
Elimination Products: The major products of elimination reactions are butenes, such as 2-butene and 1-butene.
Wissenschaftliche Forschungsanwendungen
2,2-Dichlorobutane has several applications in scientific research and industry:
Chemical Synthesis: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It is used in the production of polymers and other materials where halogenated hydrocarbons are required.
Analytical Chemistry: this compound is used as a reference compound in gas chromatography and other analytical techniques to study the behavior of halogenated hydrocarbons.
Wirkmechanismus
The mechanism of action of 2,2-dichlorobutane in chemical reactions involves the interaction of its chlorine atoms with nucleophiles or bases. The chlorine atoms are electron-withdrawing groups, making the carbon atoms they are attached to more electrophilic. This electrophilicity facilitates nucleophilic substitution and elimination reactions. In substitution reactions, nucleophiles attack the electrophilic carbon, displacing the chlorine atoms. In elimination reactions, bases abstract a proton from the carbon adjacent to the chlorine, leading to the formation of a double bond and the release of hydrogen chloride .
Vergleich Mit ähnlichen Verbindungen
2,2-Dichlorobutane can be compared with other similar compounds, such as:
1,2-Dichlorobutane: This compound has chlorine atoms attached to the first and second carbon atoms.
2,3-Dichlorobutane: This compound has chlorine atoms attached to the second and third carbon atoms.
1,1-Dichlorobutane: This compound has both chlorine atoms attached to the first carbon atom.
Uniqueness of this compound: The unique positioning of the chlorine atoms on the second carbon atom in this compound imparts specific chemical reactivity and physical properties that make it valuable in various chemical processes and industrial applications .
Eigenschaften
IUPAC Name |
2,2-dichlorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Cl2/c1-3-4(2,5)6/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRTYNDWQXVCKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063391 | |
| Record name | Butane, 2,2-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4279-22-5 | |
| Record name | 2,2-Dichlorobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4279-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butane, 2,2-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004279225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butane, 2,2-dichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butane, 2,2-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dichlorobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.076 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



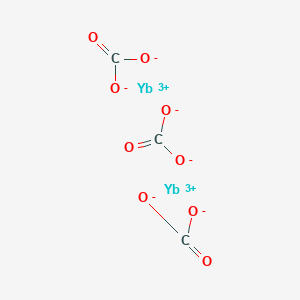
![2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-methoxyphenyl)-3-oxobutyramide]](/img/structure/B1583502.png)
![Carbonyl dichloride;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B1583503.png)
